molecular formula C7H10N2O3 B3050146 5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1h,3h)-dione CAS No. 23935-66-2

5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1h,3h)-dione

Cat. No. B3050146
CAS RN: 23935-66-2
M. Wt: 170.17 g/mol
InChI Key: NMUGRVBBAFKNPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1h,3h)-dione is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1h,3h)-dione is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting the activity of COX-2, 5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1h,3h)-dione reduces inflammation and pain.
Biochemical and Physiological Effects:
5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1h,3h)-dione has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, it has been shown to have antioxidant and anti-tumor properties. It has also been shown to have a protective effect on the liver, reducing the damage caused by toxins.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1h,3h)-dione in lab experiments is its low toxicity. It has been shown to be relatively safe, even at high doses. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1h,3h)-dione. One of the most promising areas of research is the development of new drugs based on this compound. It has the potential to be used in the treatment of various inflammatory conditions, as well as in the treatment of cancer. Another area of research is the development of new synthesis methods that are more efficient and cost-effective. Finally, the mechanism of action of this compound needs to be studied in more detail to fully understand its potential applications.

Scientific Research Applications

5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1h,3h)-dione has been studied extensively for its potential applications in various fields. One of the most promising applications of this compound is in the field of medicine. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis and osteoarthritis.

properties

IUPAC Name

5-(2-hydroxyethyl)-6-methyl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-4-5(2-3-10)6(11)9-7(12)8-4/h10H,2-3H2,1H3,(H2,8,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUGRVBBAFKNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296753
Record name 5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1h,3h)-dione

CAS RN

23935-66-2
Record name NSC111285
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111285
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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